molecular formula C18H16FN3O3S B2386251 ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921052-02-0

ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2386251
CAS No.: 921052-02-0
M. Wt: 373.4
InChI Key: FFIUNOOIWIUOLO-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with a molecular formula of C18H16FN3O3S and a molecular weight of 373.4 g/mol[_{{{CITATION{{{1{Buy ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c ...](https://www.smolecule.com/products/s2674677). This compound is characterized by its intricate structure, which includes a thieno[2,3-c]pyridine core, a cyano group, a fluorobenzamido moiety, and an ethyl carboxylate group[{{{CITATION{{{_1{Buy ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno2,3-c ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core[_{{{CITATION{{{1{Buy ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c ...](https://www.smolecule.com/products/s2674677). This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyridine derivatives[{{{CITATION{{{1{Buy ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno2,3-c ...{{{CITATION{{{_1{Buy ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno2,3-c ....

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled reaction conditions to ensure high yield and purity[_{{{CITATION{{{_1{Buy ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno2,3-c .... The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Buy ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno2,3-c ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are still under investigation, but it has potential as a lead compound in drug discovery. Its interactions with biological targets can be studied to develop new therapeutic agents.

Medicine: While not currently used as a therapeutic agent, this compound could be explored for its potential medicinal properties. Its structure suggests possible activity against various biological targets, making it a candidate for further research in medicinal chemistry.

Industry: In the chemical industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be exploited in the creation of novel products with specific applications.

Mechanism of Action

The mechanism by which ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its exact mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: This compound has antiviral activity and is structurally similar to our compound of interest.

  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: Another antiviral compound with structural similarities.

  • Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: This compound also shows antiviral activity and shares structural features with our compound.

Uniqueness: Ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

ethyl 3-cyano-2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-2-25-18(24)22-8-7-13-14(9-20)17(26-15(13)10-22)21-16(23)11-3-5-12(19)6-4-11/h3-6H,2,7-8,10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIUNOOIWIUOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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